REACTION_SMILES
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[C:11]([CH3:12])(=[O:13])[NH:14][c:15]1[cH:16][cH:17][c:18]([S:21](=[O:22])(=[O:23])[Cl:24])[cH:19][cH:20]1.[CH3:1][NH:2][CH2:3][CH2:4][c:5]1[n:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:26][C:27](=[O:28])[CH3:29].[OH2:25]>>[CH3:1][N:2]([CH2:3][CH2:4][c:5]1[n:6][cH:7][cH:8][cH:9][cH:10]1)[S:21]([c:18]1[cH:17][cH:16][c:15]([NH:14][C:11]([CH3:12])=[O:13])[cH:20][cH:19]1)(=[O:22])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCCc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(S(=O)(=O)N(C)CCc2ccccn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |